BenchChemオンラインストアへようこそ!

1-Hydrazinyl-6,7-dimethoxyisoquinoline

ADME prediction Lipophilicity Lead optimization

1-Hydrazinyl-6,7-dimethoxyisoquinoline (CAS 53491-78-4) is a heterocyclic aromatic compound of molecular formula C₁₁H₁₃N₃O₂ and molecular weight 219.24 g/mol, classified as an isoquinoline derivative bearing a reactive hydrazinyl (–NHNH₂) group at the 1-position and electron-donating methoxy (–OCH₃) substituents at the 6 and 7 positions. It belongs to a broader class of hydrazinoisoquinolines that have been explored for pressor activity, α/β-adrenergic receptor binding, and as synthetic intermediates toward fused heterocycles.

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
Cat. No. B13204459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydrazinyl-6,7-dimethoxyisoquinoline
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=CN=C2NN)OC
InChIInChI=1S/C11H13N3O2/c1-15-9-5-7-3-4-13-11(14-12)8(7)6-10(9)16-2/h3-6H,12H2,1-2H3,(H,13,14)
InChIKeyWNYKHAFFVWVQJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydrazinyl-6,7-dimethoxyisoquinoline Procurement Guide: Core Chemical Identity and Comparator Context


1-Hydrazinyl-6,7-dimethoxyisoquinoline (CAS 53491-78-4) is a heterocyclic aromatic compound of molecular formula C₁₁H₁₃N₃O₂ and molecular weight 219.24 g/mol, classified as an isoquinoline derivative bearing a reactive hydrazinyl (–NHNH₂) group at the 1-position and electron-donating methoxy (–OCH₃) substituents at the 6 and 7 positions [1]. It belongs to a broader class of hydrazinoisoquinolines that have been explored for pressor activity, α/β-adrenergic receptor binding, and as synthetic intermediates toward fused heterocycles [2]. The compound’s key structural differentiators relative to its closest analogs reside in the combination of the 6,7-dimethoxy pattern—which modulates electronic density on the isoquinoline core—and the terminal hydrazine functional handle, which enables condensation, cyclization, and conjugation chemistries not accessible to amino or chloro congeners [3]. Commercially, the compound is supplied by multiple vendors at purities ranging from 95% to 98%, and its SMILES notation is COC1=CC2=C(C=C1OC)C=CN=C2NN [1].

Why 1-Hydrazinyl-6,7-dimethoxyisoquinoline Cannot Be Readily Replaced: Substituent-Dependent Reactivity and Property Gaps


Generic substitution among 1-substituted isoquinolines is inadvisable because even minor structural modifications produce measurable changes in electronic distribution, lipophilicity, and synthetic accessibility that directly impact downstream chemistry and biological candidate profiling. The hydrazinyl group at position 1 is a bidentate nucleophile capable of forming hydrazones, undergoing cyclocondensation with carbonyl and dicarbonyl reagents, and serving as a directing group in C–H functionalization—reactivity that is absent in the corresponding 1-chloro or 1-amino analogs [1][2]. The 6,7-dimethoxy substitution pattern further distinguishes this compound from the unsubstituted 1-hydrazinylisoquinoline scaffold; the methoxy groups donate electron density into the isoquinoline ring, altering the pKa of the hydrazine moiety and the compound’s overall lipophilicity (XLogP3), both of which govern solubility, membrane permeability, and formulation behavior in early-stage discovery . These substituent-driven differences mean that a procurement decision based solely on scaffold similarity—rather than on the exact substitution pattern—risks downstream failure in synthesis, assay reproducibility, or biological readout.

Quantitative Differentiation Evidence for 1-Hydrazinyl-6,7-dimethoxyisoquinoline Against Closest Structural Analogs


XLogP3 Lipophilicity Gap: 1-Hydrazinyl-6,7-dimethoxyisoquinoline vs. 1-Hydrazinylisoquinoline (Unsubstituted Parent)

The computed XLogP3 value for 1‑hydrazinyl‑6,7‑dimethoxyisoquinoline is 1.6, compared to 1.1 for the parent 1‑hydrazinylisoquinoline (CAS 15793‑94‑9) which lacks the 6,7‑dimethoxy groups [1][2]. This +0.5 log unit increase represents an approximately 3.2‑fold higher predicted partition coefficient, meaning the dimethoxy derivative exhibits enhanced lipophilicity that can translate to altered membrane permeability, plasma protein binding, and oral absorption characteristics if deployed as a lead scaffold [3].

ADME prediction Lipophilicity Lead optimization

Topological Polar Surface Area (TPSA) Differentiation: 1-Hydrazinyl-6,7-dimethoxyisoquinoline vs. 1-Chloro-6,7-dimethoxyisoquinoline

The TPSA of 1‑hydrazinyl‑6,7‑dimethoxyisoquinoline is 69.4 Ų, whereas the corresponding 1‑chloro analog (1‑chloro‑6,7‑dimethoxyisoquinoline) has a predicted TPSA of approximately 30–35 Ų (chlorine contributes 0 Ų to TPSA by atom‑based summation) [1][2]. The hydrazinyl derivative therefore carries roughly twice the polar surface area, which directly impacts passive membrane permeability thresholds (commonly 60–140 Ų for oral drugs) and may enhance aqueous solubility relative to the chloro congener [3].

Drug-likeness Molecular descriptors Oral bioavailability

Synthetic Reactivity Advantage: Hydrazine-Directed C–H Functionalization Enables Higher Isoquinoline Yields vs. 1-Amino-6,7-dimethoxyisoquinoline

In a rhodium‑catalyzed C–H activation protocol, arylhydrazines (including isoquinolin‑1‑ylhydrazines) serve as efficient directing groups for coupling with internal alkynes, producing isoquinolines in moderate to excellent yields under mild, air‑atmosphere conditions without external co‑oxidants [1]. In contrast, 1‑amino‑6,7‑dimethoxyisoquinoline lacks this directed C–H activation capacity because the primary amino group exhibits weaker coordination to the Rh(III) catalyst, resulting in either substantially lower yields or no productive coupling under identical conditions—a class‑level inference drawn from the established superiority of hydrazine over amine directing groups in Cp*Rh(III) and Cp*Co(III) catalytic manifolds [2].

C–H activation Directed functionalization Synthetic efficiency

Commercially Available Purity Grades: 1-Hydrazinyl-6,7-dimethoxyisoquinoline vs. 1-Hydrazinylisoquinoline

Vendor purity specifications for 1‑hydrazinyl‑6,7‑dimethoxyisoquinoline range from 95% (AKSci) to 98% (Leyan, product 1582060) . In contrast, 1‑hydrazinylisoquinoline (CAS 15793‑94‑9) is commercially listed with less transparent purity data—often as a custom synthesis item without guaranteed batch purity—creating additional qualification burden and supply uncertainty for the unsubstituted analog [1]. The higher certified purity available for the 6,7‑dimethoxy derivative reduces the need for in‑house repurification prior to critical biological assays.

Procurement Purity specification Vendor comparison

Hydrazone-Formation Reactivity Differentiates 1-Hydrazinyl-6,7-dimethoxyisoquinoline from 1-Chloro-6,7-dimethoxyisoquinoline in Heterocycle Synthesis

The terminal –NHNH₂ group of 1‑hydrazinyl‑6,7‑dimethoxyisoquinoline reacts irreversibly with aldehydes and ketones to form stable hydrazones, and with α‑keto hydrazonoyl halides to afford triazolo[3,4‑a]isoquinolines and pyrrolo[2,1‑a]isoquinolines in high yield [1][2]. The 1‑chloro analog (1‑chloro‑6,7‑dimethoxyisoquinoline) undergoes nucleophilic aromatic substitution rather than condensation—a mechanistically distinct pathway that fails to produce the same fused heterocyclic products [3]. This distinction is absolute: the chloro compound cannot serve as a synthetic equivalent for hydrazone‑based library construction.

Hydrazone chemistry Cyclocondensation Fused heterocycles

Procurement-Relevant Application Scenarios for 1-Hydrazinyl-6,7-dimethoxyisoquinoline Grounded in Evidence


Fused Heterocycle Library Synthesis via Hydrazonoyl Halide Cyclocondensation

Medicinal chemistry groups constructing libraries of triazolo[3,4‑a]isoquinolines or pyrrolo[2,1‑a]isoquinolines for anticancer or antimicrobial screening should procure this specific hydrazinyl derivative. As demonstrated by Hassaneen et al., alkyl 2‑(3,4‑dihydro‑6,7‑dimethoxy‑2H‑isoquinoline‑1‑ylidene)carboxylate (derived from the target compound) reacts with hydrazonoyl halides to produce 4‑(3,4‑dihydro‑6,7‑dimethoxy‑2H‑isoquinoline‑1‑ylidene)‑2,5‑diaryl‑2,4‑dihydropyrazol‑3‑ones and related pyrroloisoquinolines in well‑characterized yields [1]. Neither 1‑chloro‑ nor 1‑amino‑6,7‑dimethoxyisoquinoline can participate in this specific annulation chemistry; only the hydrazinyl congener provides the requisite nucleophilic–electrophilic dual reactivity [2].

Directed C–H Functionalization in Late-Stage Isoquinoline Functionalization

In synthetic methodology programs utilizing Cp*Rh(III) or Cp*Co(III) catalysis, the hydrazine moiety of 1‑hydrazinyl‑6,7‑dimethoxyisoquinoline serves as both a directing group and an internal oxidant precursor, enabling C–H activation and alkyne coupling under mild conditions to deliver diversely substituted isoquinolines in moderate to excellent yields [1]. This reactivity has been explicitly validated for arylhydrazine substrates and represents a transformation inaccessible to 1‑amino‑ or 1‑chloro‑6,7‑dimethoxyisoquinoline, making procurement of the hydrazinyl variant essential for labs employing this synthetic strategy [2].

ADME‑Guided Lead Optimization Requiring Defined Lipophilicity and TPSA Ranges

Drug discovery teams employing property‑based design filters can use 1‑hydrazinyl‑6,7‑dimethoxyisoquinoline as a scaffold with a computed XLogP3 of 1.6 and TPSA of 69.4 Ų—values that sit within favorable ranges for oral bioavailability (TPSA < 140 Ų) while offering a measurable lipophilicity increment (+0.5 log units) over the unsubstituted 1‑hydrazinylisoquinoline (XLogP3 = 1.1) [1][2]. This differentiation is quantitative and computationally verifiable, enabling rational scaffold selection when balancing solubility and permeability requirements during hit‑to‑lead progression.

High‑Purity Procurement for Reproducible Biological Screening

For academic screening centers and biotech companies requiring batch‑to‑batch consistency in dose‑response assays, the commercially verified purity of 1‑hydrazinyl‑6,7‑dimethoxyisoquinoline (95–98% across multiple vendors) provides a QC advantage over the unsubstituted parent 1‑hydrazinylisoquinoline, which is predominantly available via custom synthesis without standardized purity certification [1][2]. This differential in supply‑chain maturity supports more confident procurement decisions when assay reproducibility and regulatory documentation are paramount.

Quote Request

Request a Quote for 1-Hydrazinyl-6,7-dimethoxyisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.